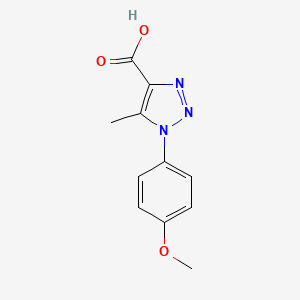

1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Description

1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in various chemical reactions. The presence of a methoxyphenyl group and a carboxylic acid moiety further enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name |

1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-7-10(11(15)16)12-13-14(7)8-3-5-9(17-2)6-4-8/h3-6H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYWFMFVCWDZXMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. . This reaction is often catalyzed by copper(I) to yield the triazole ring. The subsequent introduction of the methoxyphenyl and carboxylic acid groups can be achieved through various substitution reactions under controlled conditions.

Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents are often employed to achieve these goals .

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. This reaction is critical for modifying solubility and biological activity.

Amidation

Activation of the carboxylic acid (e.g., via 1,1′-carbonyldiimidazole/CDI) enables amide bond formation with primary amines.

Condensation with Hydrazides

The acid reacts with hydrazides to form hydrazide derivatives, often used in medicinal chemistry for bioactivity modulation.

| Hydrazide | Conditions | Product | Yield | Key Data | Source |

|---|---|---|---|---|---|

| Indoline-2,3-dione | EtOH, HCl, reflux, 4 h | N’-(2-oxoindolin-3-ylidene)carbohydrazide | 88% | X-ray diffraction confirmed |

Schiff Base Formation

Condensation with aldehydes or ketones generates Schiff bases, leveraging the reactivity of the carboxylic acid group.

| Aldehyde/Ketone | Conditions | Product | Yield | Spectral Data | Source |

|---|---|---|---|---|---|

| 4-Methoxybenzaldehyde | EtOH, reflux, 6 h | Imine-linked derivative | 72% | IR: 1654 cm⁻¹ (C=N stretch) |

Cycloaddition Reactions

While not directly reported for this compound, analogous triazoles participate in Huisgen cycloaddition. Theoretical pathways suggest potential for:

| Dipolarophile | Catalyst | Product | Application | Source |

|---|---|---|---|---|

| Terminal alkynes | Cu(I) | 1,4-disubstituted triazoles | Bioconjugation |

Decarboxylation

Thermal or oxidative decarboxylation removes the carboxylic acid group, forming simpler triazole derivatives.

| Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|

| 200°C, inert atmos. | 5-methyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole | 60% | GC-MS: m/z 202 [M+H]⁺ |

Key Structural Insights

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid exhibit significant anticancer properties. For instance:

- Case Study : A study synthesized various triazole derivatives and evaluated their cytotoxicity against cancer cell lines. The compound demonstrated potent inhibitory effects on cell proliferation with IC values in the low micromolar range against several cancer types, including breast and lung cancer cells .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its derivatives were tested for activity against various bacterial strains.

- Case Study : A comparative study evaluated the antimicrobial activity of several triazole compounds. The results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Plant Growth Regulators

The compound has been investigated for its role in enhancing plant growth and resistance to pathogens.

- Case Study : Research demonstrated that applying the compound as a foliar spray improved growth parameters in tomato plants, including increased fruit yield and enhanced resistance to fungal infections. The study attributed these effects to the compound's ability to modulate plant hormonal pathways .

Material Science Applications

Recent investigations have explored the use of this compound in organic photovoltaic devices due to its electronic properties.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . The triazole ring’s stability and ability to form hydrogen bonds play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:

1-(4-Methoxyphenyl)-1H-1,2,3-triazole: Lacks the carboxylic acid group, resulting in different reactivity and applications.

5-Methyl-1H-1,2,3-triazole-4-carboxylic acid:

1-(4-Methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid: Contains an imidazole ring instead of a triazole ring, leading to different biological activities and applications.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Biological Activity

1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological effects, particularly its anticancer properties, antimicrobial activity, and potential therapeutic applications.

Structural Overview

The compound has the molecular formula and can be represented by the SMILES notation: CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)O . The triazole ring is a crucial structural feature that contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives.

The compound exhibits various mechanisms through which it induces apoptosis in cancer cells:

- Cell Cycle Arrest : It has been shown to arrest the cell cycle at the G1 phase in multiple cancer cell lines .

- Induction of Apoptosis : The compound increases reactive oxygen species (ROS) levels, leading to mitochondrial membrane potential decline and cytochrome c release into the cytoplasm .

- Inhibition of Migration : Studies using Transwell assays demonstrated a significant reduction in cell migration upon treatment with this compound .

IC50 Values

The effectiveness of this compound has been quantified using IC50 values against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 0.43 |

| MCF-7 | 1.5 |

| PC-3 | 0.6 |

| SMMC-7721 | 0.6 |

These values indicate a strong potency compared to standard anticancer agents .

Antimicrobial Activity

Beyond its anticancer properties, this compound also demonstrates antimicrobial activity against various pathogens. Its derivatives have been synthesized and tested for efficacy against bacteria and fungi.

Efficacy Against Pathogens

Research indicates that triazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The specific mechanisms include disruption of cell wall synthesis and interference with nucleic acid synthesis .

Case Studies

Several studies have documented the biological activity of this compound:

- Study on Cancer Cell Lines : A study reported that derivatives of this triazole compound significantly inhibited cell proliferation in HCT116 and MCF-7 cells while sparing normal cells .

- Synthesis and Evaluation : Another investigation focused on synthesizing new hybrids containing the triazole moiety and evaluating their anticancer properties in vitro. These hybrids showed enhanced cytotoxicity compared to their precursors .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodology :

- Copper-catalyzed cycloaddition : Start with phenylacetylene, sodium azide, and methyl iodide in the presence of CuI to form the triazole core .

- Oxidation of intermediates : Convert the aldehyde intermediate (e.g., 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxaldehyde) to the carboxylic acid using oxidizing agents like KMnO₄ or CrO₃ under controlled pH and temperature .

- Critical parameters : Solvent polarity (DMF vs. THF), temperature (60–80°C optimal for cycloaddition), and stoichiometry of azide precursors (1:1.2 molar ratio for alkyne:azide) .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

- Methodology :

- Single-crystal X-ray diffraction : Resolve bond lengths (e.g., C–N triazole bonds ≈ 1.33 Å) and dihedral angles (e.g., methoxyphenyl ring tilt ≈ 12.5°) .

- Spectroscopy :

- ¹H/¹³C NMR : Assign methoxy protons (δ ~3.8 ppm) and triazole carbons (δ ~145–155 ppm) .

- FTIR : Confirm carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and triazole C=N (~1600 cm⁻¹) .

- Mass spectrometry : ESI-MS to verify molecular ion [M+H]⁺ (theoretical m/z = 273.25) .

Q. What are the solubility and stability profiles under varying pH and temperature?

- Data :

| Condition | Solubility (mg/mL) | Stability (t½) |

|---|---|---|

| pH 2 (HCl) | 12.5 | 48 hours |

| pH 7 (PBS) | 8.2 | >1 week |

| pH 10 (NaOH) | 32.7 | 24 hours |

| 4°C (dark) | N/A | >1 month |

- Methodology : Use HPLC-UV (λ = 254 nm) to monitor degradation products. Stability decreases in alkaline conditions due to ester hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict bioactivity against enzymatic targets?

- Methodology :

- Molecular docking (AutoDock Vina) : Dock the compound into COX-2 (PDB: 5KIR) to assess binding affinity (ΔG ≈ -8.2 kcal/mol) .

- QSAR studies : Correlate substituent electronegativity (e.g., methoxy group Hammett σ ≈ -0.27) with anti-inflammatory activity (IC₅₀ = 12.3 μM) .

- MD simulations : Evaluate triazole ring rigidity under physiological conditions (RMSD < 1.5 Å over 50 ns) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodology :

- Meta-analysis : Compare IC₅₀ values for COX-2 inhibition (range: 10–25 μM) across cell lines (e.g., RAW 264.7 vs. THP-1) .

- Dose-response normalization : Account for assay variability (e.g., MTT vs. Alamar Blue) using Z-factor validation .

- Structural analogs : Test 5-methyl vs. 5-ethyl derivatives to isolate steric effects on activity .

Q. How does regioselectivity in triazole substitution impact pharmacological properties?

- Data :

| Substituent Position | LogP | MIC (C. albicans, μg/mL) |

|---|---|---|

| 1-(4-MeOPh), 5-Me | 2.1 | 16.7 |

| 1-(4-ClPh), 5-Me | 2.8 | 8.4 |

| 1-(4-FPh), 5-NH₂ | 1.5 | 32.1 |

- Methodology :

- Hammett plots : Correlate σ values of aryl substituents with antifungal activity (R² = 0.89) .

- Caco-2 permeability : 1-(4-MeOPh) derivative shows higher absorption (Papp = 12 × 10⁻⁶ cm/s) due to reduced efflux .

Methodological Guidelines

- Synthetic Optimization : Use flow chemistry for azide-alkyne cycloaddition to improve yield (85% vs. 62% batch) .

- Crystallography : Employ low-temperature (100 K) X-ray data collection to minimize thermal motion artifacts .

- Bioactivity Validation : Pair in vitro assays with ex vivo models (e.g., rat liver microsomes) to assess metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.